1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
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Overview
Description
Scientific Research Applications
Synthesis of Potential Anticancer Agents
The research on 1,2-dihydropyrido[3,4-b]pyrazines (1) highlights their role as mitotic inhibitors with significant antitumor activity in mice. The study developed routes for the synthesis of congeners of active imidazo[4,5-b]pyridine 3, through the cyclization of 4-(substituted amino)-5,6-diaminopyridines with ethyl orthoformate. Although the target compounds were less active than 1 and 3, their synthesis contributes to the broader understanding of anticancer agents in scientific research (Carroll Temple, J. Rose, R. Comber, & G. Rener, 1987).
Anti-inflammatory and Antimicrobial Agents
A study on 1H‐pyrazole derivatives synthesized four series starting from hydrazine derivatives and various compounds, which were then evaluated for their anti‐inflammatory and antimicrobial activities. Compound 6c emerged as the most active agent in the study, showing significant anti-inflammatory and antimicrobial potential without ulcerogenic effects, highlighting the potential of pyrazole derivatives in developing new therapeutic agents (A. Bekhit, H. Ashour, & A. Guemei, 2005).
Isocyanide and Ylidene Complexes of Boron
Research involving 2-(Trimethylsiloxy)phenyl isocyanide and triphenylborane led to the synthesis of isocyanide and ylidene adducts. This study not only provided insights into the structural complexities of these compounds but also opened avenues for exploring their potential applications in scientific research, such as in material sciences or catalysis (M. Tamm, A. Lügger, & F. Hahn, 1996).
Pyrazole Derivatives Synthesis
A novel approach to synthesizing pyrazole derivatives with potential antimicrobial and anti-inflammatory properties was detailed in a study. This research underscores the versatility of pyrazole derivatives and their significance in medicinal chemistry, offering a pathway to new drug discovery (Julia J. Neumann, Mamta Suri, & F. Glorius, 2010).
properties
IUPAC Name |
1,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-4-9-7-6(2)11-12(3)8(7)10-5/h5,9-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAZKRGGDGVAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N(N=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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